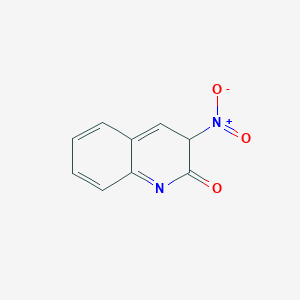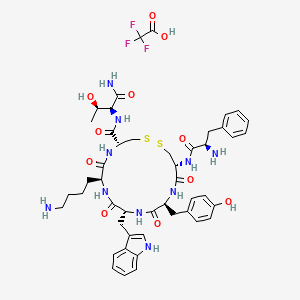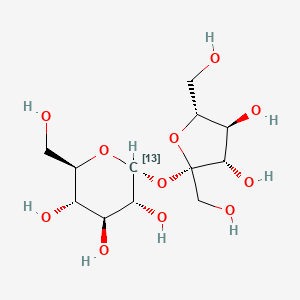
Sucrose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-13C: is a stable isotope-labeled compound where the carbon atoms in the sucrose molecule are replaced with the carbon-13 isotope. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-13C involves the incorporation of carbon-13 into the glucose and fructose units that make up sucrose. This can be achieved through the fermentation of carbon-13 labeled glucose and fructose using yeast or bacteria. The labeled glucose and fructose are then enzymatically or chemically combined to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale fermentation of carbon-13 labeled glucose and fructose. The process includes:
- Cultivation of microorganisms in a medium containing carbon-13 labeled substrates.
- Extraction and purification of the labeled glucose and fructose.
- Enzymatic or chemical synthesis of this compound from the labeled monosaccharides.
- Further purification to obtain high-purity this compound suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: Sucrose-13C undergoes various chemical reactions similar to those of natural sucrose. These include:
Hydrolysis: this compound can be hydrolyzed into glucose-13C and fructose-13C using acids or enzymes like invertase.
Oxidation: It can be oxidized to produce carbon-13 labeled gluconic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into sugar alcohols such as sorbitol-13C and mannitol-13C.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase).
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Glucose-13C and fructose-13C.
Oxidation: Carbon-13 labeled gluconic acid and other oxidation products.
Reduction: Sorbitol-13C and mannitol-13C.
Scientific Research Applications
Chemistry: Sucrose-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of sucrose in different environments.
Biology: In biological research, this compound is used to trace metabolic pathways and study the utilization of sucrose in plants and microorganisms. It provides insights into carbon flux and the role of sucrose in cellular metabolism.
Medicine: this compound is employed in metabolic studies to investigate disorders related to carbohydrate metabolism. It is also used in breath tests to diagnose conditions like small intestinal bacterial overgrowth (SIBO) and other gastrointestinal disorders.
Industry: In the food industry, this compound is used to study the stability and degradation of sucrose in various products. It helps in optimizing processing conditions and improving product quality.
Mechanism of Action
The mechanism of action of Sucrose-13C involves its metabolism and incorporation into various biochemical pathways. In plants, sucrose is transported from source tissues (e.g., leaves) to sink tissues (e.g., roots, fruits) where it is utilized for growth and energy production. The carbon-13 label allows researchers to track the movement and transformation of sucrose within the organism.
Molecular Targets and Pathways:
Sucrose Transporters: Proteins that facilitate the movement of sucrose across cell membranes.
Invertase and Sucrose Synthase: Enzymes that catalyze the hydrolysis and synthesis of sucrose, respectively.
Glycolysis and Citric Acid Cycle: Pathways where the carbon atoms from this compound are metabolized to produce energy.
Comparison with Similar Compounds
Glucose-13C: A monosaccharide labeled with carbon-13, used in similar metabolic studies.
Fructose-13C: Another monosaccharide labeled with carbon-13, used to study fructose metabolism.
Inulin-13C: A polysaccharide labeled with carbon-13, used to study carbohydrate metabolism and gut microbiota interactions.
Uniqueness of Sucrose-13C: this compound is unique because it is a disaccharide composed of both glucose and fructose units, allowing for the simultaneous study of both monosaccharides’ metabolic pathways. Its dual labeling provides a more comprehensive understanding of carbohydrate metabolism compared to single monosaccharide labels.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i11+1 |
InChI Key |
CZMRCDWAGMRECN-JKNZAQETSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
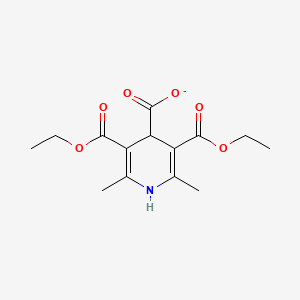
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
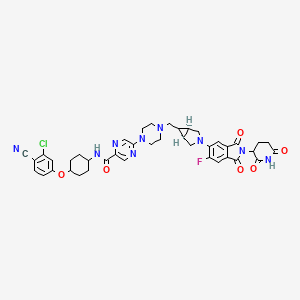
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
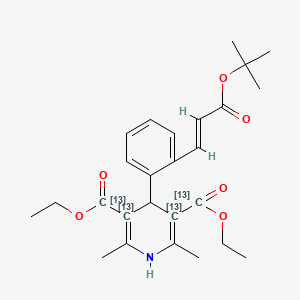
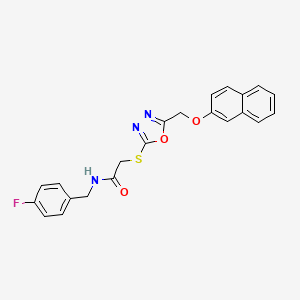

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

